

N4-Acetylsulfamethazine: A Comprehensive Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name: *N4-Acetylsulfamethazine*

Cat. No.: *B023492*

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Introduction

N4-Acetylsulfamethazine is the primary metabolite of sulfamethazine, a widely used sulfonamide antibiotic in veterinary medicine. As a major metabolite, understanding its chemical properties and structure is crucial for pharmacokinetic studies, residue analysis in food products of animal origin, and toxicological assessments. This technical guide provides an in-depth overview of the core chemical characteristics of **N4-Acetylsulfamethazine**, detailed experimental methodologies for its analysis, and visual representations of its structure and analytical workflow.

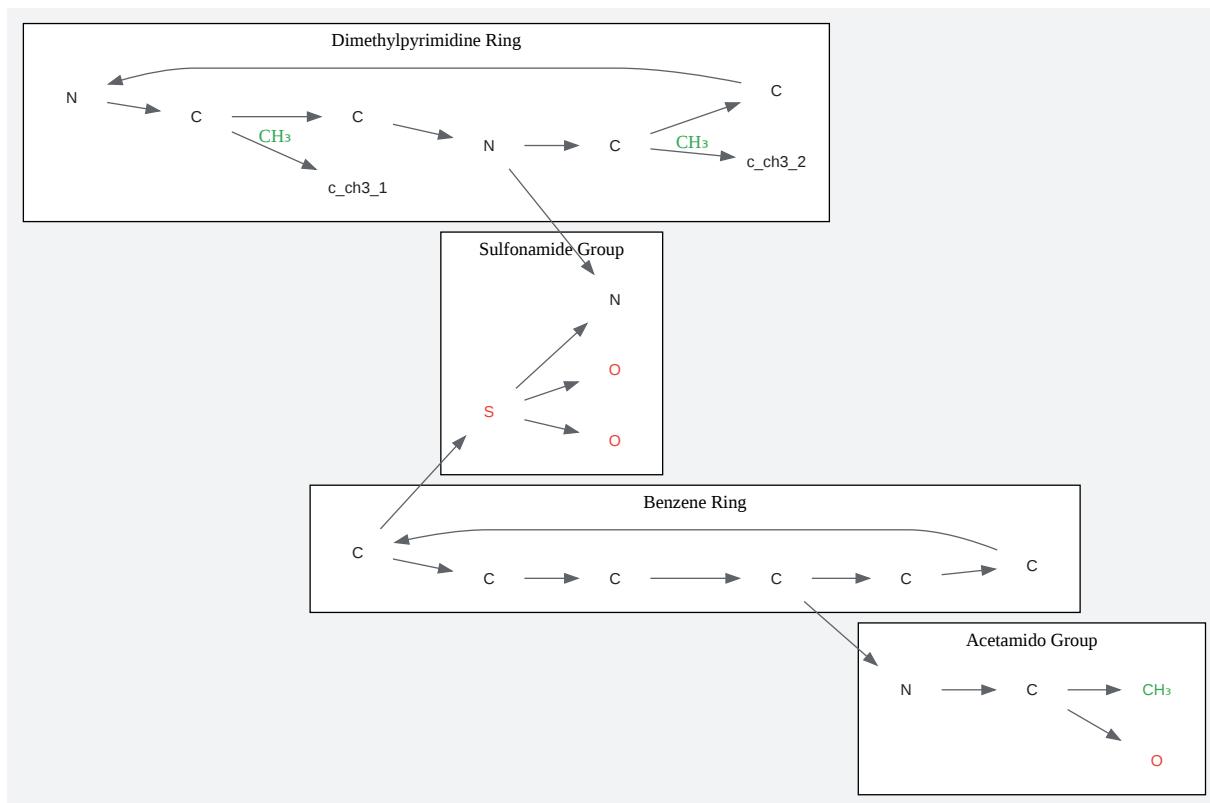
Chemical Properties

The chemical properties of **N4-Acetylsulfamethazine** are summarized in the table below. These properties are essential for predicting its behavior in biological systems and for the development of analytical methods.

Property	Value	Source
Molecular Formula	$C_{14}H_{16}N_4O_3S$	[1] [2] [3]
Molecular Weight	320.37 g/mol	[1] [2] [3]
IUPAC Name	N-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}acetamide	[1]
Synonyms	N4-Acetylsulfadimidine, Acetylsulfadimidine	[3]
CAS Number	100-90-3	[3]
Melting Point	249-251 °C	[4]
Boiling Point	Not experimentally determined. Predicted to be 585.5 ± 60.0 °C.	
Water Solubility	929.1 mg/L at 37 °C. Generally considered to have low water solubility.	[4]
pKa	Not experimentally determined for N4-Acetylsulfamethazine. The parent compound, sulfamethazine, has a pKa of 7.4. It is predicted that the pKa of the sulfonamide group in N4-Acetylsulfamethazine is slightly more acidic due to the electron-withdrawing nature of the acetyl group.	
logP (Octanol-Water Partition Coefficient)	Not experimentally determined. Predicted values range from 1.5 to 2.5, suggesting moderate lipophilicity.	

Chemical Structure

N4-Acetylsulfamethazine is characterized by a central benzene ring substituted with an acetamido group and a sulfonamide group. The sulfonamide nitrogen is further linked to a dimethylpyrimidine ring.



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Caption: Chemical structure of **N4-Acetylsulfamethazine**.

Experimental Protocols

Detailed experimental protocols for the determination of all chemical properties of **N4-Acetylsulfamethazine** are not readily available in the public domain. However, based on established analytical chemistry principles and methods reported for similar compounds, the following protocols can be adapted.

Determination of Water Solubility (Shake-Flask Method)

This protocol is a generalized procedure based on the OECD Guideline for Testing of Chemicals, Section 105.

- Preparation of the Test Solution: Add an excess amount of **N4-Acetylsulfamethazine** to a known volume of deionized water in a flask.
- Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge or filter the solution to separate the undissolved solid from the saturated aqueous phase.
- Quantification: Analyze the concentration of **N4-Acetylsulfamethazine** in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The water solubility is reported as the mean concentration from at least three replicate experiments.

Determination of pKa (Potentiometric Titration)

- Solution Preparation: Dissolve a precisely weighed amount of **N4-Acetylsulfamethazine** in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.
- Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
- Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For compounds with multiple ionizable groups, multiple inflection points may be observed.

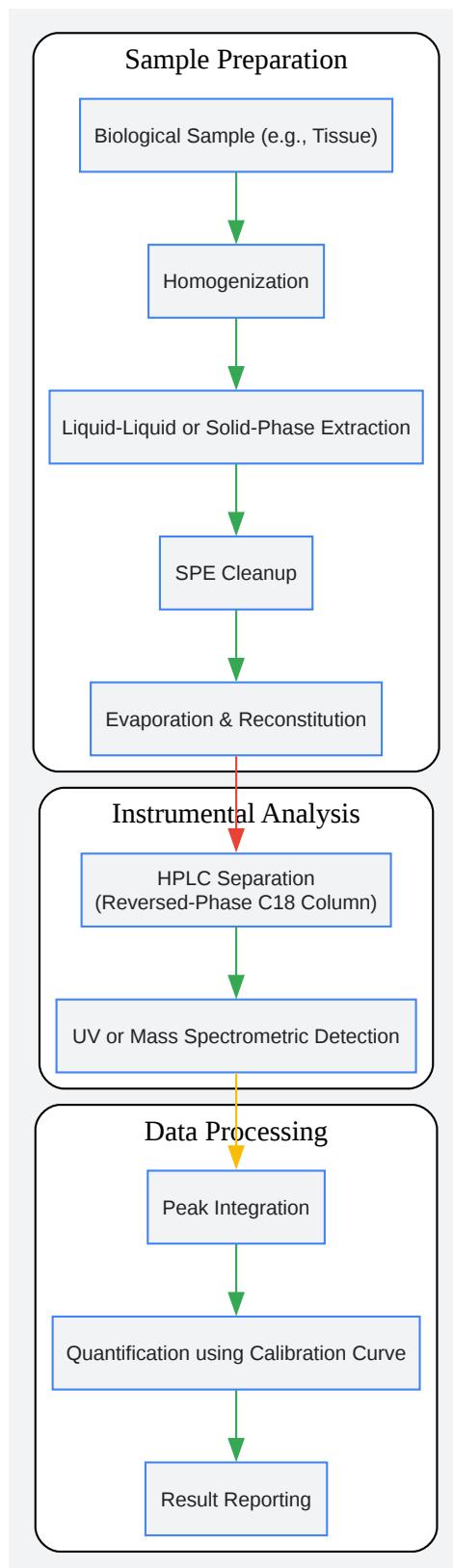
Determination of logP (Shake-Flask Method)

This protocol follows the OECD Guideline for Testing of Chemicals, Section 107.

- Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
- Partitioning: Dissolve a known amount of **N4-Acetylsulfamethazine** in either the water-saturated n-octanol or the n-octanol-saturated water. Add a known volume of the other phase to a separation funnel.
- Equilibration: Shake the funnel for a sufficient time to allow for the partitioning of the analyte between the two phases to reach equilibrium.
- Phase Separation: Allow the two phases to separate completely.
- Quantification: Determine the concentration of **N4-Acetylsulfamethazine** in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.
- Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Analytical Workflow for Quantification in Biological Matrices

The following diagram illustrates a typical workflow for the analysis of **N4-Acetylsulfamethazine** in biological samples such as tissue or plasma.

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Caption: A logical workflow for the analysis of **N4-Acetylsulfamethazine**.

Conclusion

This technical guide provides a consolidated resource on the chemical properties and structure of **N4-Acetylsulfamethazine**. While some experimental data for specific properties like boiling point, pKa, and logP are not readily available, the provided information, including predicted values and established analytical methodologies, serves as a valuable foundation for researchers and professionals in the fields of drug development, food safety, and environmental science. The detailed structure and analytical workflow diagrams offer a clear visual aid for understanding this important metabolite. Further experimental determination of the missing physicochemical properties is encouraged to enhance the comprehensive understanding of **N4-Acetylsulfamethazine**.

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